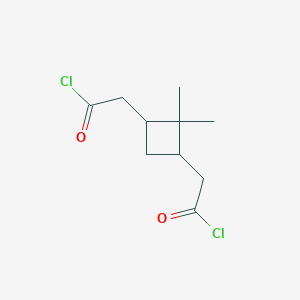

2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride

Beschreibung

2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid ist eine chemische Verbindung, die für ihre einzigartige Struktur und Reaktivität bekannt ist. Sie enthält einen Cyclobutanring, an den zwei Acetylchloridgruppen gebunden sind, was sie zu einem interessanten Objekt für verschiedene chemische Studien und Anwendungen macht.

Eigenschaften

CAS-Nummer |

193811-34-6 |

|---|---|

Molekularformel |

C10H14Cl2O2 |

Molekulargewicht |

237.12 g/mol |

IUPAC-Name |

2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride |

InChI |

InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

VIVDDABWEZKJEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid erfolgt in der Regel durch die Reaktion von 2,2-Dimethylcyclobutan-1,3-diol mit Thionylchlorid (SOCl₂) unter kontrollierten Bedingungen. Die Reaktion verläuft wie folgt:

Ausgangsstoff: 2,2-Dimethylcyclobutan-1,3-diol.

Reagenz: Thionylchlorid (SOCl₂).

Bedingungen: Die Reaktion wird in der Regel bei niedrigen Temperaturen durchgeführt, um eine Zersetzung zu verhindern und eine hohe Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

In der industriellen Umgebung kann die Produktion von 2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid kontinuierliche Fließreaktoren umfassen, um optimale Reaktionsbedingungen zu erhalten und die Effizienz zu verbessern. Der Einsatz fortschrittlicher Reinigungsverfahren wie Destillation und Kristallisation gewährleistet die hohe Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Acetylchloridgruppen können durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Hydrolyse: In Gegenwart von Wasser kann die Verbindung zu 2,2-Dimethylcyclobutan-1,3-diol und Salzsäure hydrolysieren.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder andere reduzierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Häufige Reagenzien sind Amine, Alkohole und Thiole. Die Reaktionen werden in der Regel in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt.

Hydrolyse: Wasser oder wässrige Lösungen werden verwendet, oft unter sauren oder basischen Bedingungen, um die Reaktion zu beschleunigen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Substitution: Verschiedene substituierte Cyclobutan-Derivate.

Hydrolyse: 2,2-Dimethylcyclobutan-1,3-diol und Salzsäure.

Reduktion: Reduzierte Alkohole oder andere Derivate.

Wissenschaftliche Forschungsanwendungen

2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexe Moleküle zu erzeugen.

Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Vorläufer für pharmazeutische Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid beinhaltet seine Reaktivität mit verschiedenen Nucleophilen und seine Fähigkeit, stabile Zwischenprodukte zu bilden. Die molekularen Ziele und Pfade hängen von den spezifischen Reaktionen ab, die sie durchläuft, wie z. B. Substitution oder Hydrolyse. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen molekularen Einheiten zu interagieren, was zu vielfältigen chemischen Transformationen führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2-Dimethylcyclobutan-1,3-diol: Ein Vorläufer bei der Synthese von 2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid.

Dimethyl 2,2'-(2,4-Diphenylcyclobutan-1,3-diyl)diacetat: Ein weiteres Cyclobutan-Derivat mit unterschiedlichen Substituenten.

Einzigartigkeit

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 2,2'-(2,2-Dimethylcyclobutan-1,3-diyl)diacetylchlorid und behandelt dessen Herstellung, Reaktionen, Anwendungen, Wirkungsmechanismus und Vergleich mit ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.